molecular formula C23H18N2O5 B606960 Dbco-nhs CAS No. 1353016-71-3

Dbco-nhs

Cat. No. B606960
M. Wt: 402.41
InChI Key: XCEBOJWFQSQZKR-UHFFFAOYSA-N
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Description

DBCO-NHS ester is commonly used in bioconjugation . It consists of an NHS ester that reacts with primary amines on biomolecules and an alkyne group that allows for a specific reaction with molecules containing azides .


Synthesis Analysis

The synthesis of DBCO involves a non-site-directed antibody conjugation technique using copper-free click chemistry . DBCO-NHS esters are dissolved in anhydrous DMSO, adjusted to 10 mM, and added to the antibody solution in varying molar excesses (from 1:1 to 1:25). The reaction is kept at room temperature for 45–60 minutes .


Molecular Structure Analysis

DBCO-NHS has a chemical formula of C23H18N2O5 . It consists of an NHS ester that reacts with primary amines on biomolecules and an alkyne group that allows for a specific reaction with molecules containing azides .


Chemical Reactions Analysis

DBCO-NHS ester reacts with primary amines such as the side chain of lysine residues or aminosilane-coated surfaces at neutral or slightly basic pH to form covalent bonds . This reaction is carried out through a copper-free click chemistry process called strain-promoted alkyne-azide cycloaddition .


Physical And Chemical Properties Analysis

DBCO-NHS has a molecular weight of 402.410 and an elemental analysis of C, 68.65; H, 4.51; N, 6.96; O, 19.88 .

Scientific Research Applications

1. Bio-Orthogonal Functionalization Strategy for Site-Specific Coupling of Antibodies on Vesicle Surfaces

  • Summary of Application: This research presents the site-specific coupling of antibodies to the surface of amino group-terminated liposomes via bio-orthogonal copper-free click chemistry after liposome formation . This strategy is key for a controlled transport of the drug to a desired location .
  • Methods of Application: The primary amino groups were functionalized with a linker carrying a strained alkyne group for a bio-orthogonal strain-promoted alkyne–azide cycloaddition (SPAAC) reaction where Cu (I) as a catalyst can be avoided . Amino groups were further coupled with dibenzylcyclooctyne–PEG 4 –NHS ester to introduce a strained alkyne (DBCO group) to the liposomes’ surface under different reaction pH .
  • Results or Outcomes: The successful modification with DBCO groups was proven by an anthracene azide (Anth-N 3 ) assay which was carried out for a precise DBCO group quantification as well as analysis of the stability in the aqueous solution .

2. Synthesis Approaches of Aza-Dibenzocyclooctyne Derivatives

  • Summary of Application: This research focuses on the synthesis routes of two DBCO molecules, aza-dibenzocyclooctyne (DIBAC) and biarylazacyclooctynone (BARAC) . These molecules have found wide applications in the strain-promoted azide–alkyne cycloaddition (SPAAC) reactions, which avoid the biotoxicity caused by the use of Cu (I) catalysts .
  • Methods of Application: The synthesis processes of such structures are time-consuming, which to some extent limit their large-scale development and application . The paper has summarized current synthesis routes of these molecules .
  • Results or Outcomes: The paper provides a comprehensive review of the current synthesis routes of these molecules, which can be useful for researchers in the field .

3. Development of the Covalent Antibody-DNA Conjugates Technology

  • Summary of Application: This research focuses on the development of the covalent antibody-DNA conjugates technology for detection of IgE and IgM antibodies by immuno-PCR .

4. Bio-Orthogonal Functionalization Strategy for Site-Specific Coupling of Antibodies on Vesicle Surfaces

  • Summary of Application: This research presents the site-specific coupling of antibodies to the surface of amino group-terminated liposomes via bio-orthogonal copper-free click chemistry after liposome formation . This strategy is key for a controlled transport of the drug to a desired location .
  • Methods of Application: The primary amino groups were functionalized with a linker carrying a strained alkyne group for a bio-orthogonal strain-promoted alkyne–azide cycloaddition (SPAAC) reaction where Cu (I) as a catalyst can be avoided . Amino groups were further coupled with dibenzylcyclooctyne–PEG 4 –NHS ester to introduce a strained alkyne (DBCO group) to the liposomes’ surface under different reaction pH .
  • Results or Outcomes: The successful modification with DBCO groups was proven by an anthracene azide (Anth-N 3 ) assay which was carried out for a precise DBCO group quantification as well as analysis of the stability in the aqueous solution .

5. Synthesis Approaches of Aza-Dibenzocyclooctyne Derivatives

  • Summary of Application: This research focuses on the synthesis routes of two DBCO molecules, aza-dibenzocyclooctyne (DIBAC) and biarylazacyclooctynone (BARAC) . These molecules have found wide applications in the strain-promoted azide–alkyne cycloaddition (SPAAC) reactions, which avoid the biotoxicity caused by the use of Cu (I) catalysts .
  • Methods of Application: The synthesis processes of such structures are time-consuming, which to some extent limit their large-scale development and application . The paper has summarized current synthesis routes of these molecules .
  • Results or Outcomes: The paper provides a comprehensive review of the current synthesis routes of these molecules, which can be useful for researchers in the field .

6. Development of the Covalent Antibody-DNA Conjugates Technology

  • Summary of Application: This research focuses on the development of the covalent antibody-DNA conjugates technology for detection of IgE and IgM antibodies by immuno-PCR .

4. Bio-Orthogonal Functionalization Strategy for Site-Specific Coupling of Antibodies on Vesicle Surfaces

  • Summary of Application: This research presents the site-specific coupling of antibodies to the surface of amino group-terminated liposomes via bio-orthogonal copper-free click chemistry after liposome formation . This strategy is key for a controlled transport of the drug to a desired location .
  • Methods of Application: The primary amino groups were functionalized with a linker carrying a strained alkyne group for a bio-orthogonal strain-promoted alkyne–azide cycloaddition (SPAAC) reaction where Cu (I) as a catalyst can be avoided . Amino groups were further coupled with dibenzylcyclooctyne–PEG 4 –NHS ester to introduce a strained alkyne (DBCO group) to the liposomes’ surface under different reaction pH .
  • Results or Outcomes: The successful modification with DBCO groups was proven by an anthracene azide (Anth-N 3 ) assay which was carried out for a precise DBCO group quantification as well as analysis of the stability in the aqueous solution .

5. Synthesis Approaches of Aza-Dibenzocyclooctyne Derivatives

  • Summary of Application: This research focuses on the synthesis routes of two DBCO molecules, aza-dibenzocyclooctyne (DIBAC) and biarylazacyclooctynone (BARAC) . These molecules have found wide applications in the strain-promoted azide–alkyne cycloaddition (SPAAC) reactions, which avoid the biotoxicity caused by the use of Cu (I) catalysts .
  • Methods of Application: The synthesis processes of such structures are time-consuming, which to some extent limit their large-scale development and application . The paper has summarized current synthesis routes of these molecules .
  • Results or Outcomes: The paper provides a comprehensive review of the current synthesis routes of these molecules, which can be useful for researchers in the field .

6. Development of the Covalent Antibody-DNA Conjugates Technology

  • Summary of Application: This research focuses on the development of the covalent antibody-DNA conjugates technology for detection of IgE and IgM antibodies by immuno-PCR .

Safety And Hazards

DBCO-NHS is toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients. It is a moderate to severe irritant to the skin and eyes .

Future Directions

DBCO-NHS has been used in the preparation of single- and double-oligonucleotide antibody conjugates for protein analytics . It has also been used in an in situ dual-anchoring strategy for enhanced immobilization of PD-L1 to treat autoimmune diseases .

properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N2O5/c26-20(13-14-23(29)30-25-21(27)11-12-22(25)28)24-15-18-7-2-1-5-16(18)9-10-17-6-3-4-8-19(17)24/h1-8H,11-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCEBOJWFQSQZKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCC(=O)N2CC3=CC=CC=C3C#CC4=CC=CC=C42
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dbco-nhs

Citations

For This Compound
10
Citations
Z Zhao, Z Zhang, S Duan, X Liu, R Zhou, M Hou… - Biomaterials …, 2021 - pubs.rsc.org
… Proteins were first allowed to react with an excess amount of DBCO-NHS at the listed molar ratios in Table S1.† For example, DBCO-COOH (9.1 mg, 3 μmol,) and NHS (1.7 mg, 9 μmol) …
Number of citations: 4 pubs.rsc.org
C Lee - Colloids and Surfaces B: Biointerfaces, 2023 - Elsevier
… solution was reacted with 5 molar equivalents of DBCO-NHS or azide-NHS, respectively, at … Unreacted DBCO-NHS and azide-NHS were removed via dialysis against DW; the dialysis …
Number of citations: 3 www.sciencedirect.com
X Liu, P Gong, P Song, F Xie, AL Miller II, S Chen… - Biomaterials …, 2018 - pubs.rsc.org
Functionalization of microbubbles (MBs) is a difficult issue due to their unstable nature. Here we report a fast and versatile method using a strain promoted alkyne–azide cycloaddition (…
Number of citations: 19 pubs.rsc.org
HJ Jeong, RJ Yoo, JK Kim, MH Kim, SH Park, H Kim… - Biomaterials, 2019 - Elsevier
… Conjugation reaction of NH 2 -PEG-MSNs and DBCO-NHS ester compound 1 then successfully provided DBCO-MSNs. DBCO moiety loading levels on the MSNs were determined by a …
Number of citations: 42 www.sciencedirect.com
J Wiener, D Kokotek, S Rosowski, H Lickert, M Meier - Scientific reports, 2020 - nature.com
… Unreacted and excessive DBCO-NHS was removed either by … For this reason, derivates of DBCO-NHS with variable soluble side … four different DBCO-NHS derivates in our test series. …
Number of citations: 36 www.nature.com
C Gerke, I Zabala Gutierrez… - Bioconjugate …, 2022 - ACS Publications
We present a simple methodology to design a pretargeted drug delivery system, based on clickable anti-programmed death ligand 1 (anti-PD-L1) antibodies (Abs) and clickable bovine …
Number of citations: 5 pubs.acs.org
H Koo, S Lee, JH Na, SH Kim, SK Hahn… - Angewandte …, 2012 - Wiley Online Library
… Briefly, activated DBCO (sulfo-DBCO-NHS) was conjugated to amine-functionalized PEG-lipids and incorporated into liposomes during their fabrication by a traditional film-casting …
Number of citations: 265 onlinelibrary.wiley.com
Y Anami, W Xiong, A Yamaguchi, CM Yamazaki… - RSC …, 2022 - pubs.rsc.org
… phase DBCO installation on the N-terminus using a DBCO-NHS ester (see ESI†). Most Ang2-… installed DBCO on the N-terminus using a DBCO-NHS ester in the liquid phase. Finally, we …
Number of citations: 3 pubs.rsc.org
H Wang, MC Sobral, DKY Zhang, AN Cartwright… - Nature materials, 2020 - nature.com
… DBCO-E7 was synthesized via the coupling reaction of E7 peptide and DBCO-NHS. Mice were divided into four groups (n = 8 per group): gel containing G400 NP (1 mg) and GM-CSF (…
Number of citations: 92 www.nature.com
SB Lee, HL Kim, HJ Jeong, ST Lim… - Angewandte …, 2013 - Wiley Online Library
… , a DBCO group serving as an azide acceptor was introduced into the long chain PEG-amine moiety of NH 2 -PEG-MSNs by the amide-formation reaction using a DBCO-NHS …
Number of citations: 163 onlinelibrary.wiley.com

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